potassium (E)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate
Description
Potassium (E)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a thiazolidinone-based organic compound with a complex structure featuring a furan ring, a 4-nitrophenyl group, and a potassium carboxylate moiety. Its molecular formula is C₁₈H₁₈KN₂O₆S₂ (derived from the acid form, C₁₇H₁₂N₂O₆S₂, with a potassium ion replacing the acidic hydrogen). The compound’s structure includes:
- Thiazolidinone core: Provides a heterocyclic scaffold known for diverse biological activities.
- Potassium propanoate: Increases solubility in polar solvents compared to its carboxylic acid or ester analogs.
Synthesis involves multi-step organic reactions under controlled conditions (e.g., inert atmosphere, temperature control). Characterization via NMR and mass spectrometry confirms its purity and stereochemistry.
Properties
Molecular Formula |
C17H11KN2O6S2 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
potassium;3-[(5E)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C17H12N2O6S2.K/c20-15(21)7-8-18-16(22)14(27-17(18)26)9-12-5-6-13(25-12)10-1-3-11(4-2-10)19(23)24;/h1-6,9H,7-8H2,(H,20,21);/q;+1/p-1/b14-9+; |
InChI Key |
PHUNRLYHXGMOLG-KYIGKLDSSA-M |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (E)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves a multi-step process. The key steps include:
Formation of the thiazolidinone ring: This is achieved by reacting a suitable thioamide with a carbonyl compound under acidic or basic conditions.
Introduction of the furan ring: The furan ring is introduced through a condensation reaction with a furfural derivative.
Nitration: The nitrophenyl group is introduced via nitration of the phenyl ring using a nitrating agent such as nitric acid.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product, followed by neutralization with potassium hydroxide to obtain the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium (E)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and furan rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted furan and nitrophenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex thiazolidinone structure, which is known for its biological activity. Its molecular formula is , with a molecular weight of approximately 442.5 g/mol. The presence of the nitrophenyl and furan moieties contributes to its reactivity and biological properties, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit notable antimicrobial properties. A study highlighted that compounds similar to potassium (E)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The introduction of specific substituents on the thiazolidinone structure can enhance this activity, indicating that modifications can lead to more potent antimicrobial agents.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. Research involving similar thiazolidinone derivatives revealed their efficacy in decreasing leukocyte recruitment during acute inflammatory responses in animal models . This suggests that this compound may be beneficial in treating conditions characterized by excessive inflammation.
Antioxidant Properties
Thiazolidinones have also been studied for their antioxidant potential. The antioxidant activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Compounds with similar structures have been reported to scavenge free radicals effectively, suggesting that this compound could possess similar properties .
Potential in Cancer Therapy
The structural characteristics of this compound suggest potential applications in cancer therapy. Thiazolidinone derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies indicate that modifications to the thiazolidinone core can enhance anticancer activity, making this compound a candidate for further research in oncology .
Drug Formulation Development
The development of novel formulations using this compound is an area of ongoing research. Improved formulations aim to enhance solubility, bioavailability, and stability, which are critical factors for therapeutic efficacy . Research into new salts and crystalline forms of similar compounds has shown promise in improving pharmacokinetic profiles, which could be applicable to this compound as well .
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that thiazolidinone derivatives exhibited significant antibacterial activity against multiple strains, leading researchers to explore their potential as new antibiotics .
- Inflammation Reduction : In vivo studies showed that compounds related to potassium (E)-3-(5-(...) propanoate effectively reduced markers of inflammation in animal models, suggesting a pathway for therapeutic applications in inflammatory diseases .
- Cancer Cell Apoptosis : Research indicated that certain thiazolidinone derivatives could induce apoptosis in cancer cell lines, providing a basis for developing new anticancer agents based on the structure of potassium (E)-3-(...) propanoate .
Mechanism of Action
The mechanism of action of potassium (E)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to:
Inhibit enzyme activity: By binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity.
Disrupt cellular processes: Through interaction with cellular membranes and proteins, leading to altered cellular functions and potentially cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with analogs differing in functional groups and substituents:
Key Observations:
- Polarity : The potassium salt (target) exhibits higher water solubility than ester or amide derivatives due to its ionic character.
- Bioactivity : The 4-nitrophenyl group in the target and ’s compound may enhance interactions with biological targets via electron-withdrawing effects. In contrast, the hydroxy-nitrobenzamide in ’s compound shows antimicrobial activity but induces hepatotoxicity at high doses.
- Synthetic Complexity : Amide derivatives (e.g., ) require additional coupling steps compared to ester or carboxylate salts.
Electronic and Steric Effects
- Nitrophenyl vs.
- Thiophene vs. Furan : In ’s compound, replacing furan with thiophene increases electron density, altering π-π stacking interactions in biological systems.
- Phenethyl vs. Propanoate: The phenethyl group in ’s compound adds steric bulk, possibly affecting membrane permeability compared to the compact potassium carboxylate.
Biological Activity
Potassium (E)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique combination of a furan ring, a nitrophenyl group, and a thioxothiazolidinone moiety. The synthesis typically involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with 4-thioxothiazolidin-2-one under basic conditions, often utilizing sodium hydroxide or potassium carbonate in solvents like ethanol or methanol .
Biological Activity Overview
The biological activity of this compound has been explored across various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Properties
Research indicates that derivatives of thioxothiazolidinones exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating their potential as effective antibacterial agents .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound B | Escherichia coli | 18 |
| Potassium derivative | Klebsiella pneumoniae | 22 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. It has been reported that similar thioxothiazolidinone derivatives show cytotoxic effects against pancreatic cancer cells. For example, a study demonstrated that specific derivatives could induce apoptosis in cancer cells through the modulation of apoptosis-related proteins .
The mechanism by which this compound exerts its biological effects involves interactions with cellular targets. The compound's structure allows it to bind to specific enzymes or receptors, potentially leading to the inhibition of key signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various thioxothiazolidinone derivatives against clinical isolates. The results indicated that certain modifications on the thioxothiazolidinone structure significantly enhanced antibacterial activity, suggesting a structure–activity relationship (SAR) that could guide future drug design .
- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that this compound exhibited selective cytotoxicity against pancreatic cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for potassium (E)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate, and how can purity be validated?
- Methodology :
- Synthesis : Use reflux conditions with stoichiometric control of reagents (e.g., phenylhydrazine, ethyl acetoacetate) to form the thiazolidinone core. Monitor reaction progress via thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) as the solvent system .
- Purification : Recrystallize using ethanol or methanol, and validate purity via HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation) .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
- Methodology :
- Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~300 nm for nitroaromatic absorption) and quantify decomposition products using LC-MS .
Q. What analytical techniques are critical for characterizing the (E)-isomer configuration?
- Methodology :
- Geometric Isomerism : Use NOESY NMR to confirm the (E)-configuration by analyzing spatial interactions between the furan methylene and thioxothiazolidinone protons.
- Single-Crystal X-ray Diffraction : Resolve ambiguities by growing crystals in ethanol/water mixtures and analyzing lattice parameters .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and reactivity?
- Methodology :
- Perform Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) to map frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. Validate predictions with cyclic voltammetry (e.g., redox peaks for nitro group reduction) .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in biological systems?
- Methodology :
- In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase or protease targets), and ROS generation. Use dose-response curves (IC₅₀ calculations) and compare against structural analogs (e.g., 4-oxothiazolidinone derivatives) .
- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via SPR or ITC binding studies .
Q. How can contradictions in biological activity data (e.g., conflicting IC₅₀ values) be resolved?
- Methodology :
- Reproducibility Checks : Replicate experiments across multiple cell lines (e.g., HEK293, HeLa) under standardized conditions (pH, serum concentration).
- Meta-Analysis : Cross-reference data with CRDC subclass RDF2050108 (process control in chemical engineering) to identify batch variability or synthesis impurities .
Q. What strategies validate the compound’s mechanism of action in heterogeneous systems (e.g., membrane interactions)?
- Methodology :
- Membrane Permeability : Use Franz diffusion cells to assess transdermal penetration or parallel artificial membrane permeability assays (PAMPA).
- Heterogeneous Chemistry : Apply CRDC subclass RDF2050104 (membrane separation technologies) to study lipid bilayer interactions via fluorescence anisotropy or DSC .
Methodological Frameworks
Q. How to integrate this compound into a broader theoretical framework (e.g., nitroaromatic drug design)?
- Approach :
- Link to EPACT-guided atmospheric chemistry principles (e.g., nitro group stability under oxidative conditions) and compare with energy-related pollutant degradation pathways .
- Use CRDC subclass RDF2050107 (powder/particle technology) to optimize formulations for bioavailability .
Q. What advanced statistical tools are recommended for analyzing dose-dependent toxicity data?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
